Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-
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Overview
Description
Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- is a complex organic compound with the molecular formula C31H33NO4 It is known for its unique structure, which includes multiple aromatic rings and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- typically involves multiple steps. One common method includes the reaction of bis(4-methoxyphenyl)phenylmethanol with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction mechanisms, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: A simpler compound with a similar aromatic structure but lacking the amino group and additional aromatic rings.
2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethanol: Shares a similar core structure but differs in functional groups and overall complexity.
Uniqueness
Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- is unique due to its combination of multiple aromatic rings and an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
516462-74-1 |
---|---|
Molecular Formula |
C25H29NO4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethylamino]ethanol |
InChI |
InChI=1S/C25H29NO4/c1-28-23-12-8-21(9-13-23)25(20-6-4-3-5-7-20,30-19-17-26-16-18-27)22-10-14-24(29-2)15-11-22/h3-15,26-27H,16-19H2,1-2H3 |
InChI Key |
GFLYIMMZGXLBFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCNCCO |
Origin of Product |
United States |
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